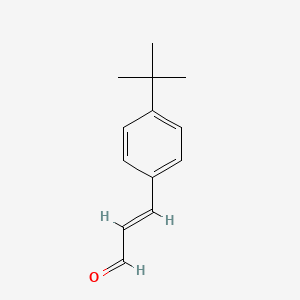
p-tert-Butylcinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-tert-Butylcinnamaldehyde: is an organic compound with the chemical formula C13H16O . It is characterized by the presence of a cinnamaldehyde backbone with a tert-butyl group attached to the para position of the benzene ring. This compound is known for its aromatic properties and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing p-tert-Butylcinnamaldehyde involves the aldol condensation of p-tert-butylbenzaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production: Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-tert-Butylcinnamaldehyde can undergo oxidation reactions to form p-tert-butylcinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield p-tert-butylcinnamyl alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can also undergo electrophilic substitution reactions, particularly at the benzene ring. For example, nitration can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid as a catalyst.
Major Products:
Oxidation: p-tert-Butylcinnamic acid.
Reduction: p-tert-Butylcinnamyl alcohol.
Substitution: Nitro derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: p-tert-Butylcinnamaldehyde is used as a starting material for the synthesis of various derivatives that have applications in organic synthesis and material science.
Biology:
Biological Activity: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications.
Medicine:
Drug Development: The compound’s derivatives are being explored for their potential use in developing new drugs, particularly those targeting microbial infections.
Industry:
Perfumery and Flavoring: Due to its aromatic properties, this compound is used in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism by which p-tert-Butylcinnamaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s aromatic structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, lacking the tert-butyl group, is widely used in flavoring and has similar chemical properties.
p-tert-Butylbenzaldehyde: This compound shares the tert-butyl group but lacks the cinnamaldehyde backbone, resulting in different reactivity and applications.
Uniqueness:
Aromatic Properties: The presence of both the cinnamaldehyde backbone and the tert-butyl group gives p-tert-Butylcinnamaldehyde unique aromatic properties that are valuable in perfumery and flavoring.
Chemical Reactivity: The combination of functional groups allows for a diverse range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
84434-23-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enal |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-10H,1-3H3/b5-4+ |
InChI Key |
ICSATJUWLAEQQU-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)
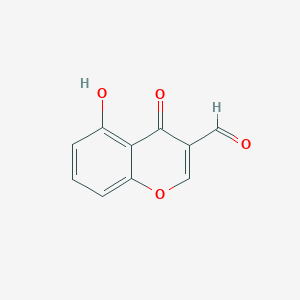
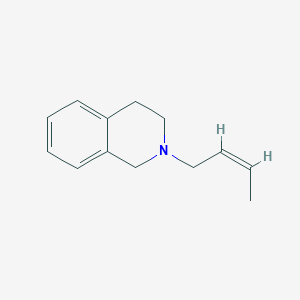


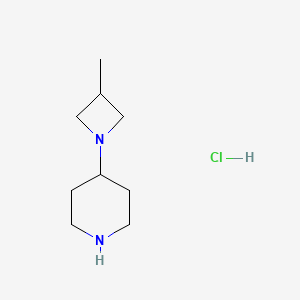
![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
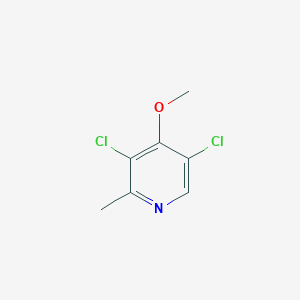

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
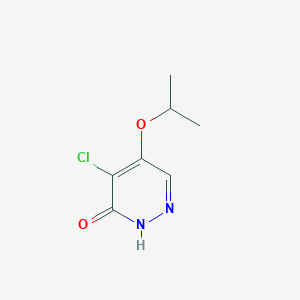
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
